molecular formula C9H11NO4S B1415079 Methyl 2-methyl-5-sulfamoylbenzoate CAS No. 90610-73-4

Methyl 2-methyl-5-sulfamoylbenzoate

Cat. No.: B1415079
CAS No.: 90610-73-4
M. Wt: 229.26 g/mol
InChI Key: PGDUXRBJDQSTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-5-sulfamoylbenzoate is an organic compound with the molecular formula C9H11NO5S. It is a derivative of benzoic acid, featuring a methyl group at the 2-position and a sulfamoyl group at the 5-position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Safety and Hazards

Methyl 2-methoxy-5-sulfamoylbenzoate is harmful if swallowed and causes skin irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

Methyl 2-methyl-5-sulfamoylbenzoate is a key intermediate in the synthesis of antipsychotic drugs such as Sulpiride . The primary targets of these drugs are dopamine receptors in the brain, particularly D2 and D3 receptors . These receptors play a crucial role in regulating mood and behavior.

Mode of Action

The compound interacts with its targets by binding to the dopamine receptors, thereby inhibiting the action of dopamine . This results in a decrease in the overactivity of dopamine, which is often associated with psychotic conditions.

Biochemical Pathways

The affected biochemical pathway is the dopaminergic pathway in the brain. By inhibiting the action of dopamine, the compound can help to regulate the activity of this pathway and reduce symptoms associated with conditions like schizophrenia .

Pharmacokinetics

The drugs it helps to produce, such as sulpiride, are known to have good oral bioavailability and are metabolized primarily in the liver .

Result of Action

The molecular and cellular effects of the compound’s action result in a reduction of the overactivity of dopamine in the brain. This can help to alleviate symptoms of psychosis, such as hallucinations, delusions, and disordered thinking .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5-sulfamoylbenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methyl-5-chlorobenzoic acid methyl ester and sodium aminosulfinate.

    Reaction Conditions: These reactants are combined in a solvent such as tetrahydrofuran (THF) with a catalyst like cuprous bromide.

    Post-Reaction Processing: After the reaction, activated carbon is added for decoloration, and the mixture is filtered to remove the carbon, catalyst, and by-products.

Industrial Production Methods

For large-scale industrial production, the process is optimized to ensure high yield and purity while minimizing environmental impact. The method involves similar steps but with enhanced control over reaction conditions and purification processes to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-sulfamoylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfamoyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl

Properties

IUPAC Name

methyl 2-methyl-5-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-6-3-4-7(15(10,12)13)5-8(6)9(11)14-2/h3-5H,1-2H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDUXRBJDQSTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-5-sulfamoylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-5-sulfamoylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-methyl-5-sulfamoylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-methyl-5-sulfamoylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-methyl-5-sulfamoylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-methyl-5-sulfamoylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.